molecular formula C13H19NO4S B8571491 N-Boc-(tosyl)methylamine

N-Boc-(tosyl)methylamine

Cat. No.: B8571491
M. Wt: 285.36 g/mol
InChI Key: KUNIOZRLBZBQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(tosyl)methylamine is a chemical compound with the molecular formula C13H19NO4S. It is a derivative of p-toluenesulfonamide, where the nitrogen atom is substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-(tosyl)methylamine can be synthesized through a multi-step process. One common method involves the reaction of p-toluenesulfonyl chloride with methylamine to form N-methyl-p-toluenesulfonamide. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(tosyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the nitrogen can be oxidized to form N-methyl-N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature.

Major Products

    Substitution: Free amine (N-methyl-p-toluenesulfonamide).

    Reduction: N-methyl-p-toluenesulfonamide.

    Oxidation: N-methyl-N-oxide-p-toluenesulfonamide.

Scientific Research Applications

N-Boc-(tosyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of other functional groups.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and intermediates for various therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-Boc-(tosyl)methylamine primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The Boc group can be selectively removed under mild acidic conditions, revealing the free amine for further reactions. The sulfonamide moiety provides additional stability and can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-p-toluenesulfonamide: Lacks the Boc protecting group, making it less versatile in synthetic applications.

    N-Boc-p-toluenesulfonamide: Contains the Boc group but lacks the methyl substitution on the nitrogen, affecting its reactivity and stability.

    N-Boc-(tosyl)methylamine: Similar structure but with different substituents, leading to variations in reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the methyl substitution on the nitrogen. This combination provides enhanced stability and selectivity in synthetic applications, making it a valuable tool in organic chemistry.

Properties

Molecular Formula

C13H19NO4S

Molecular Weight

285.36 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C13H19NO4S/c1-10-6-8-11(9-7-10)19(16,17)14(5)12(15)18-13(2,3)4/h6-9H,1-5H3

InChI Key

KUNIOZRLBZBQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude fluorous DEAD reagent 22 was then used in Mitsunobu reactions with N-Boc-p-toluenesulfonamide. Once again, the standard mode of addition gave complete conversion with MeOH and the product, N-methyl-N-boc-p-toluenesulfonamide was isolated in 85% yield after FSPE. However, the allyl alcohol gave only trace conversion of the starting material. The organic fraction after FSPE was mostly starting material. These results are summarized in Table 7.
Name
DEAD
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.